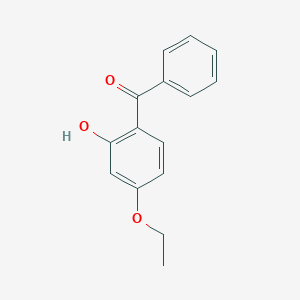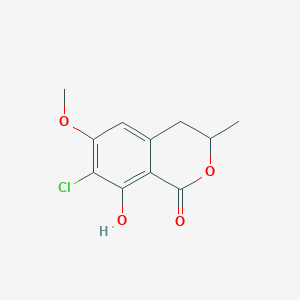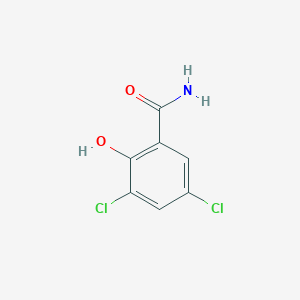
Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione is a coordination compound that features dysprosium, a rare earth element, and a fluorinated beta-diketone ligand. This compound is known for its unique magnetic and luminescent properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione typically involves the reaction of dysprosium salts with the fluorinated beta-diketone ligand under controlled conditions. One common method includes dissolving dysprosium chloride in a solvent such as ethanol, followed by the addition of the ligand. The reaction mixture is then heated and stirred to facilitate the formation of the coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its magnetic and luminescent properties.
Reduction: Reduction reactions can alter the oxidation state of dysprosium, affecting the compound’s overall stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield dysprosium oxides, while substitution reactions can produce new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism by which Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s magnetic properties are attributed to the unpaired electrons in the dysprosium ion, which interact with external magnetic fields. The fluorinated beta-diketone ligand enhances the compound’s stability and solubility, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato
- Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate
- Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione derivatives
Uniqueness
What sets Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione apart from similar compounds is its specific combination of dysprosium and the fluorinated beta-diketone ligand. This combination imparts unique magnetic and luminescent properties, making it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
18323-98-3 |
|---|---|
Molekularformel |
C30H33DyF21O6 |
Molekulargewicht |
1051.0 g/mol |
IUPAC-Name |
dysprosium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;(E)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |
InChI |
InChI=1S/3C10H11F7O2.Dy/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b2*5-4+;5-4-; |
InChI-Schlüssel |
WTTCZGUEGPGZKL-XXKCSQSKSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Dy] |
Isomerische SMILES |
CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Dy] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Dy] |
| 18323-98-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















